molecular formula C22H20N4O3 B11267293 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11267293
M. Wt: 388.4 g/mol
InChI Key: LNXCHKYBJPZSQD-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and an N-(4-methylphenyl)acetamide moiety at position 4.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H20N4O3/c1-15-3-7-17(8-4-15)23-21(27)14-25-11-12-26-20(22(25)28)13-19(24-26)16-5-9-18(29-2)10-6-16/h3-13H,14H2,1-2H3,(H,23,27)

InChI Key

LNXCHKYBJPZSQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O

Origin of Product

United States

Preparation Methods

Aminopyrazole Intermediate Synthesis

Aminopyrazole derivatives are pivotal precursors. As demonstrated in, 5-aminopyrazole intermediates are synthesized via nucleophilic addition of acetonitrile anions to Boc-protected amino acid methyl esters (e.g., 4a–f ), followed by hydrazine treatment. For example:

CH3C≡N+R-COOCH3BaseR-C(CN)NH2HydrazineAminopyrazole(5a–f)\text{CH}3\text{C≡N} + \text{R-COOCH}3 \xrightarrow{\text{Base}} \text{R-C(CN)NH}_2 \xrightarrow{\text{Hydrazine}} \text{Aminopyrazole} \, (\textbf{5a–f})

This step yields substituted aminopyrazoles, which are subsequently cyclized with ethyl (E)-ethoxy-2-methylacrylate under basic conditions (NaOEt) to form pyrazolo[1,5-a]pyrimidin-4-ones (6a–f ).

Oxidation and Functionalization

The 4-oxo group is introduced either during cyclization or via post-synthetic oxidation. In, phosphorus oxychloride (POCl3_3) or triflation agents facilitate chlorination/activation at position 4, enabling further substitutions.

Acetamide Side Chain Installation

The N-(4-methylphenyl)acetamide moiety is introduced via amidation or alkylation reactions.

Amidation of Primary Amines

As detailed in, primary amines (e.g., 4-methylaniline) react with acetyl chloride or acetic anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base. The resultant acetamide is then coupled to the pyrazolo[1,5-a]pyrazin-4-one core using carbodiimide coupling agents (e.g., EDC/HOBt).

Direct Alkylation

Alternatively, describes alkylation of the pyrazinone nitrogen with 2-chloro-N-(4-methylphenyl)acetamide in the presence of NaH or K2_2CO3_3 in DMF at 60°C. This one-step method achieves moderate yields (50–65%) but requires rigorous purification to remove unreacted starting materials.

Synthetic Route Optimization

Yield and Purity Enhancements

  • Solvent Effects : Reactions in NMP versus DMF improve solubility of intermediates, increasing yields by 15–20%.

  • Catalysis : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency for aryl group introduction, reducing side product formation.

  • Temperature Control : Lower temperatures (0–5°C) during amidation minimize racemization and byproducts.

Analytical Validation

Intermediate purity is verified via HPLC (C18 column, MeOH/H2_2O gradient) and 1^1H NMR. The final compound exhibits characteristic peaks at δ 2.25 ppm (CH3_3 of acetamide) and δ 3.80 ppm (OCH3_3).

Comparative Synthesis Data

StepReagents/ConditionsYield (%)Purity (%)Source
Aminopyrazole formationHydrazine, EtOH, reflux75–9095
Pyrazinone cyclizationEthyl (E)-ethoxy-2-methylacrylate, NaOEt6890
4-Methoxyphenyl introduction4-MeOPhB(OH)2_2, Pd(dppf)Cl2_2, K2_2CO3_38298
Acetamide couplingEDC/HOBt, DCM, TEA7097

Challenges and Solutions

Regioselectivity in Cyclization

Competing ring closure pathways during pyrazinone formation are mitigated by steric hindrance. Bulky substituents at position 5 (e.g., methyl groups) direct cyclization to the desired position.

Byproduct Formation in Amidation

Excess acetylating agents generate diacetylated byproducts. Stepwise addition of acetic anhydride and strict stoichiometric control reduce this issue.

Scalability and Industrial Relevance

Kilogram-scale synthesis (per) employs continuous flow reactors for aminopyrazole formation, achieving 90% yield with 99.5% purity. Green chemistry principles (e.g., water as a solvent for hydrazine reactions) align with sustainable manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents on the pyrazolo ring (R1) and acetamide nitrogen (R2), impacting molecular weight, logP, and solubility:

Compound Name R1 (Pyrazolo) R2 (Acetamide) Molecular Formula Molecular Weight logP logSw Polar Surface Area (Ų)
Target Compound 4-Methoxyphenyl 4-Methylphenyl C22H22N4O3* ~406.4* ~3.0* ~-4.0* ~58.2*
N-(4-Chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 4-Ethoxyphenyl 4-Chlorophenyl C22H19ClN4O3 422.87 3.50 -4.03 58.24
N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 4-Ethoxyphenyl Benzyl C23H22N4O3 402.45 2.70 -3.8* 58.24*
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide 1,3-Benzodioxol-5-yl 3-Fluoro-4-methylphenyl C22H17FN4O4 420.40 ~3.2* ~-4.1* ~58.2*
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 3,4-Dimethoxyphenyl 2,3-Dihydrobenzodioxin C25H22N4O6 474.47 ~3.5* ~-4.5* ~75.0*

*Estimated values based on structural similarities.

Key Observations:
  • Lipophilicity : The 4-ethoxy substituent (as in ) increases logP (3.50) compared to methoxy (~3.0), enhancing membrane permeability but reducing aqueous solubility (logSw = -4.03).

Biological Activity

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide can be represented as follows:

PropertyValue
Molecular FormulaC22H24N4O3
Molecular Weight388.44 g/mol
SMILESCOc1ccc(cc1)c1cc2C(N(CC(NCCCc3ccccc3)=O)C=Cn2n1)=O
LogP2.8516
Polar Surface Area59.827 Ų

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
  • Antimicrobial Effects : Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains.

The biological activity of 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide is likely mediated through interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors related to pain and inflammation.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Studies : A study demonstrated that a related pyrazolo[1,5-a]pyrazine derivative significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.
  • Anti-inflammatory Effects : In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
  • Antimicrobial Activity : A screening assay indicated that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

The biological activity of 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-trifluoromethyl)acetamideContains an ethoxy group instead of methoxyIncorporates trifluoromethyl substituent
3-(4-chloroanilino)pyrazolo[1,5-a]pyrimidinoneDifferent core structure but similar biological activityKnown for anticancer properties

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and functionalization reactions. Key steps include:
  • Cyclization : Reacting pyrazole-carbothioamide derivatives with maleimides or active methylene reagents (e.g., malononitrile) under reflux in ethanol or DMF .
  • Substitution : Introducing aryl groups via nucleophilic substitution using α-chloroacetamides or hydrazonyl chlorides .
  • Optimization : Temperature (60–100°C), solvent polarity (DMF for polar intermediates), and catalysts (triethylamine for deprotonation) significantly impact yields .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield RangeKey Evidence
CyclizationMaleimide in ethanol, 80°C65–75%
Thioamide formationPhenyl isothiocyanate, DMF, 70°C70–85%
PurificationColumn chromatography (hexane:EtOAc)>90% purity

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer :
  • Primary Techniques :
  • FT-IR : Confirms carbonyl (1650–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) groups .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and acetamide CH₃ (δ 2.1–2.5 ppm). ¹³C NMR verifies quaternary carbons in the pyrazolo-pyrazinone core .
  • LCMS : Validates molecular weight (e.g., m/z 450–470 for similar analogs) .
  • Data Contradictions : Dynamic equilibria (e.g., amine/imine tautomerism) may split NMR signals. Use variable-temperature NMR or deuterated solvents to stabilize conformers .

Q. How do substituents (e.g., methoxy, methylphenyl) influence the compound’s reactivity in subsequent derivatization?

  • Methodological Answer :
  • Electron-Donating Groups (e.g., 4-methoxyphenyl) : Enhance nucleophilic aromatic substitution by activating the pyrazine ring.
  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl) may hinder cyclization; optimize using high-boiling solvents (e.g., toluene) .
  • Case Study : Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) reduces cyclization efficiency by 20–30% .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodological Answer :
  • In Vitro Screening :
  • Kinase Inhibition Assays : Target kinases (e.g., EGFR) using fluorescence polarization .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structural Insights : The pyrazolo-pyrazinone core mimics ATP-binding sites, suggesting kinase inhibitor potential .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for cyclization steps .
  • Reaction Path Search : ICReDD’s approach combines computation and experimental data to narrow optimal conditions (e.g., solvent selection) .
  • Case Study : Simulating maleimide reactivity reduced trial-and-error synthesis time by 40% in analogous compounds .

Q. What strategies resolve discrepancies in spectral data arising from tautomerism or polymorphism?

  • Methodological Answer :
  • Tautomer Identification : Use 2D NMR (COSY, NOESY) to correlate proton environments. For example, imine/amine tautomers show distinct NH signals in ¹H NMR .
  • Polymorphism Control : Recrystallize from mixed solvents (e.g., EtOH/H₂O) and analyze via X-ray diffraction (single-crystal XRD) .

Q. How can reaction conditions be optimized to suppress side reactions during heterocycle formation?

  • Methodological Answer :
  • Side Reactions : Dimerization or over-oxidation may occur. Mitigate via:
  • Temperature Gradients : Slow heating (2°C/min) during cyclization .
  • Protecting Groups : Temporarily block reactive amines with Boc groups .
  • Real-Time Monitoring : Use HPLC-MS to track intermediate stability .

Q. What modifications to the heterocyclic core enhance target selectivity in biological assays?

  • Methodological Answer :
  • Core Modifications :
  • Pyrazine → Pyrimidine : Increases solubility but reduces kinase affinity .
  • Thioamide Incorporation : Enhances metal-binding capacity for metalloenzyme inhibition .
  • SAR Studies : Systematically replace substituents and correlate with IC₅₀ values .

Data Contradiction Analysis

Example : Conflicting ¹H NMR integrations for NH protons (e.g., reports 50:50 amine/imine ratios).

  • Resolution :
    • Dynamic NMR : Conduct at low temperatures (−40°C) to slow tautomer interconversion.
    • Deuteration : Exchange NH protons with D₂O to simplify splitting patterns .

Key Research Gaps

  • Mechanistic Studies : Limited data on the compound’s interaction with biological targets (e.g., crystallographic protein-ligand models).
  • Scale-Up Challenges : Lack of published protocols for gram-scale synthesis without yield loss .

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